molecular formula C13H13NO5 B2592409 methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 858749-33-4

methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B2592409
CAS No.: 858749-33-4
M. Wt: 263.249
InChI Key: AJSNVHJAMCDCIR-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a formyl group, two methoxy groups, and a carboxylate ester group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the formyl and methoxy groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. For example, the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

    Oxidation: Methyl 3-carboxy-5,6-dimethoxy-1H-indole-2-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-5,6-dimethoxy-1H-indole-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the methoxy groups, which can affect its reactivity and biological activity.

    Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and pharmacokinetics.

    Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate:

Uniqueness

Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is unique due to the presence of two methoxy groups, which can enhance its solubility and potentially improve its biological activity. The combination of functional groups makes it a versatile compound for various chemical transformations and applications in research.

Properties

IUPAC Name

methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-10-4-7-8(6-15)12(13(16)19-3)14-9(7)5-11(10)18-2/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSNVHJAMCDCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)OC)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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